molecular formula C11H12BrNO B15207175 N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide

Cat. No.: B15207175
M. Wt: 254.12 g/mol
InChI Key: KMLOQRGNRNJCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide typically involves the bromination of 2,3-dihydro-1H-indene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetamidation step. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetamidation processes. These processes are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide

InChI

InChI=1S/C11H12BrNO/c1-7(14)13-11-9-4-2-3-8(9)5-6-10(11)12/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

KMLOQRGNRNJCKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC2=C1CCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.